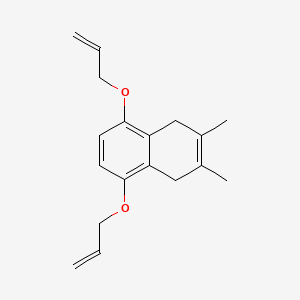
Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- is a complex organic compound derived from naphthalene It features a naphthalene core with two methyl groups and two propenyloxy groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- typically involves multiple steps. One common method starts with the methylation of naphthalene to produce 1,4-dimethylnaphthalene. This intermediate is then subjected to further reactions to introduce the propenyloxy groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Naphthalene, 2,3-dimethyl-
- Naphthalene, 1,2-dihydro-4,7-dimethyl-1-(1-methylethyl)-
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-
Uniqueness
Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- is unique due to its specific substitution pattern and the presence of propenyloxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
684262-70-2 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2,3-dimethyl-5,8-bis(prop-2-enoxy)-1,4-dihydronaphthalene |
InChI |
InChI=1S/C18H22O2/c1-5-9-19-17-7-8-18(20-10-6-2)16-12-14(4)13(3)11-15(16)17/h5-8H,1-2,9-12H2,3-4H3 |
InChIキー |
OJWWHKJNXGHTFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC2=C(C=CC(=C2C1)OCC=C)OCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


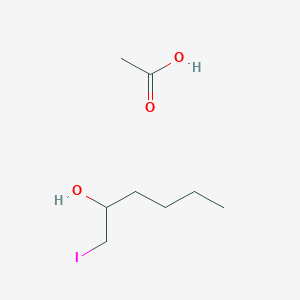
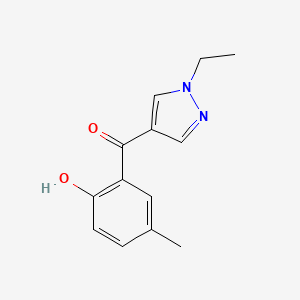
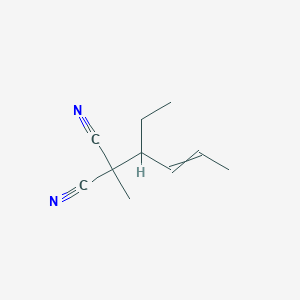

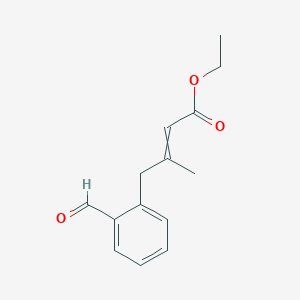
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
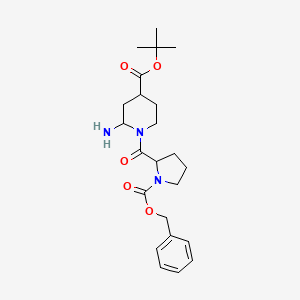
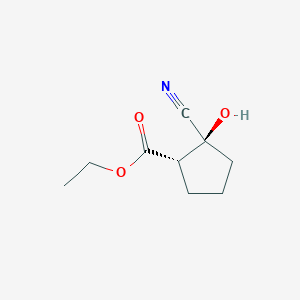
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
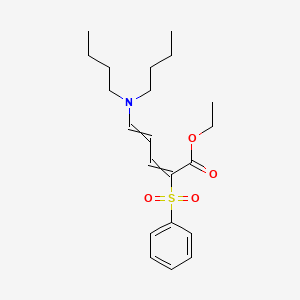
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

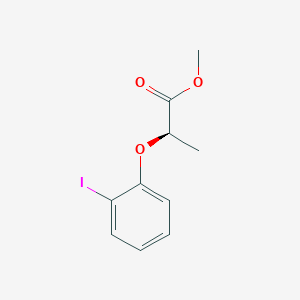
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
